1-Carbazol-9-yl-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol
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Overview
Description
1-Carbazol-9-yl-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining carbazole and benzimidazole moieties, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbazol-9-yl-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the carbazole and benzimidazole intermediates, followed by their coupling through a propanol linker. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-Carbazol-9-yl-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carbazole and benzimidazole derivatives with oxidized side chains.
Reduction: Reduced forms of the carbazole and benzimidazole moieties.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Carbazol-9-yl-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Carbazol-9-yl-3-(2-chloro-benzoimidazol-1-yl)-propan-2-ol
- 1-Carbazol-9-yl-3-(2-methyl-benzothiazol-1-yl)-propan-2-ol
- 1-Carbazol-9-yl-3-(2-methyl-benzoxazol-1-yl)-propan-2-ol
Uniqueness
1-Carbazol-9-yl-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol stands out due to its specific combination of carbazole and benzimidazole moieties, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-16-24-20-10-4-7-13-23(20)25(16)14-17(27)15-26-21-11-5-2-8-18(21)19-9-3-6-12-22(19)26/h2-13,17,27H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPYNSLIOBRLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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